Product packaging for Dihydrokaempferol(Cat. No.:CAS No. 5150-32-3)

Dihydrokaempferol

Cat. No.: B8016323
CAS No.: 5150-32-3
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Research

Flavonoids are characterized by a C15 skeleton arranged in a C6-C3-C6 ring system. Dihydrokaempferol (B1209521) belongs to the flavanonol subclass, which contains a flavan-3-one moiety with a hydroxyl group at the C3 position and a ketone at the C4 position knowde.com. This structure distinguishes flavanonols from flavanones, which lack the hydroxyl group at C3 and are sometimes referred to as dihydroflavones knowde.com.

This compound plays a significant role in the flavonoid biosynthesis pathway in plants. It is synthesized from naringenin (B18129) through the action of the enzyme flavanone (B1672756) 3β-hydroxylase (F3H) knowde.commdpi.combiorxiv.org. This compound then serves as a precursor for the biosynthesis of other important flavonoids, such as kaempferol (B1673270), catalyzed by flavonol synthase (FLS) knowde.commdpi.combiorxiv.org. This position in the metabolic pathway highlights its importance in the production of various downstream flavonoid compounds that contribute to plant coloration and defense mechanisms biosynth.commdpi.com.

Significance of this compound in Biological Systems

Research into this compound has revealed a range of potential biological activities. These activities are often attributed to its structure, particularly the presence of hydroxyl groups, which contribute to its antioxidant properties knowde.comontosight.ai. This compound has been investigated for its roles in various biological processes, including antioxidant, anti-inflammatory, anti-tumor, cardioprotective, and neuroprotective effects knowde.com.

Detailed research findings have explored its impact on cellular processes and pathways. For instance, studies have indicated that this compound can interact with enzymatic and signaling pathways, influencing processes such as apoptosis, inflammation, and cell proliferation biosynth.com. Its antioxidant activity involves scavenging free radicals, thereby reducing oxidative stress biosynth.comontosight.ai.

Research has also focused on its potential in specific biological contexts. For example, studies have shown that this compound can inhibit the proliferation of synoviocytes and induce apoptosis in these cells, suggesting a potential role in conditions involving synovial inflammation glpbio.comnih.govscienceopen.com. Furthermore, investigations into its effects on macrophage cells have demonstrated an anti-inflammatory mechanism by inhibiting pathways like NF-κB and JNK phosphorylation glpbio.com. This compound has also been shown to have protective effects on neuronal cells against induced cytotoxicity glpbio.com.

The concentration of this compound can vary in different parts of plants. A study on Manilkara zapota showed varying levels of (+)-dihydrokaempferol in different solvent extracts from the bark, flowers, leaves, roots, and wood knowde.com. This variation in content across plant tissues may influence their biological properties.

Here is a table showing the concentration of (+)-dihydrokaempferol in different parts of Manilkara zapota:

Plant PartSolvent ExtractContent of (+)-dihydrokaempferol (mg/g of crude extract)
BarkMethanol (B129727)33.62 ± 0.01
BarkWater27.94 ± 0.01
FlowersMethanol11.30 ± 0.01
FlowersWater9.12 ± 0.02
LeavesMethanol8.46 ± 0.01
LeavesWater5.70 ± 0.01
RootsMethanol23.20 ± 0.01
RootsWater12.44 ± 0.01
WoodMethanol22.96 ± 0.01
WoodWater10.10 ± 0.01
ijpsonline.com

Research findings also indicate that this compound can influence specific molecular pathways. For instance, it has been shown to activate the SIRT1 pathway, which is linked to cell autophagy, reduced oxidative stress damage, and inhibition of inflammatory responses glpbio.com. Furthermore, studies have explored its interaction with the Keap1/Nrf2 pathway, suggesting a role in regulating oxidative stress glpbio.comnih.gov.

In the context of antiviral research, this compound has demonstrated inhibitory effects against certain viral proteases, such as the SARS-CoV-2 main protease and HCoV-229E main protease knowde.com. This activity is thought to be due to hydrogen bond formation with amino acids in the binding pocket knowde.com.

The exploration of this compound's biological significance continues, with ongoing research aiming to further elucidate its mechanisms of action and potential applications in various biological systems ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B8016323 Dihydrokaempferol CAS No. 5150-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274279
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724434-08-6
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Extraction Research

Identification of Plant Sources and Distribution

Dihydrokaempferol (B1209521) has been detected in numerous plant sources globally. knowde.combiosynth.com

Specific Plant Species and Plant Parts

Specific plant species known to contain this compound include anises, sorrels, tamarinds, wax apples, and sea-buckthorn berries. knowde.com It has also been extracted from fruits of the Rutaceae family, Scots pine (Pinus sylvestris), and Opuntia ficus-indica. knowde.com

Research has identified this compound in the wood of Pinus sibirica. wikipedia.org It is also a constituent of larch wood, including Larix sibirica and Larix decidua, where it is found alongside other flavonoids like taxifolin. researchgate.netresearchgate.netgoogle.com In Larix species, this compound is present in the heartwood. researchgate.netresearchgate.net Studies on Manilkara zapota (sapodilla) have quantified this compound in various parts, including the bark, flowers, leaves, roots, and wood. knowde.comijpsonline.comijpsonline.com The highest concentration in Manilkara zapota was observed in the methanol (B129727) extract of the bark. knowde.comijpsonline.com

This compound has also been isolated from the rhizomes of Smilax glabra. researchgate.netnih.govresearchgate.netneist.res.in The leaves of Engelhardtia chrysolepis and Engelhardtia roxburghiana have also been reported as sources of this compound. doc-developpement-durable.orgfda.reportresearchgate.netresearchgate.net In Chamaecyparis obtuse leaves, this compound is one of the bioactive flavonoids present. nih.gov Bauhinia championii is another plant source from which this compound has been isolated, specifically from the rattan's ethyl acetate (B1210297) extract. nih.govmedchemexpress.com Tea seedlings (Camellia sinensis) also contain this compound as an intermediate in the biosynthesis of flavan-3-ols. nih.gov

Plant SpeciesPlant Part(s)NotesSource(s)
Manilkara zapotaBark, Flowers, Leaves, Roots, WoodHighest content in bark (methanol extract) knowde.comijpsonline.comijpsonline.com
Larix sibiricaHeartwoodFound with taxifolin researchgate.netgoogle.comresearchgate.netmdpi.com
Larix deciduaHeartwoodFound with taxifolin researchgate.netgoogle.com
Pinus sibiricaWoodAlso known as aromadendrin (B1667607) wikipedia.org
Smilax glabraRhizomesIsolated along with other flavonoids researchgate.netnih.govresearchgate.netneist.res.in
Engelhardtia chrysolepisLeavesReported source doc-developpement-durable.orgfda.reportresearchgate.net
Engelhardtia roxburghianaLeavesReported source researchgate.netresearchgate.net
Chamaecyparis obtuseLeavesBioactive flavonoid nih.gov
Bauhinia championiiRattan (ethyl acetate extract)Isolated compound nih.govmedchemexpress.com
Camellia sinensisSeedlingsIntermediate in biosynthesis nih.gov
Pterocarpus santalinusEthyl acetate fractionSeparated by chromatography researchgate.nettandfonline.com
Abies koreanaCrude extractIsolated as a glycoside bwise.kr

Extraction and Isolation Methodologies from Plant Matrices

The extraction and isolation of this compound from plant matrices typically involve a combination of solvent-based extraction and chromatographic purification techniques.

Solvent-Based Extraction Approaches

Traditional methods for obtaining bioactive compounds from plants, including flavonoids like this compound, often involve exposing the plant material to a suitable solvent to solubilize the phytochemicals. e3s-conferences.org Common solvents used include water, ethanol (B145695), methanol, and mixtures of these solvents in varying proportions. e3s-conferences.org

Maceration and percolation are traditional solvent extraction methods. e3s-conferences.org Maceration involves soaking the plant material in a solvent at room temperature. e3s-conferences.org Percolation involves passing a solvent through the plant material in a specialized vessel. e3s-conferences.org

Soxhlet extraction is another widely used method, although accelerated solvent extraction (ASE) is considered a suitable alternative offering comparable or better yields and higher purity. tandfonline.com ASE involves using elevated temperature and pressure to enhance extraction efficiency. tandfonline.com For example, sequential extraction using hexane (B92381) followed by methanol at elevated temperatures and pressure in an ASE system has been employed. tandfonline.com

In the case of Bauhinia championii rattan, a crude extract was obtained by extracting the air-dried material with 90% ethanol at room temperature. nih.gov This crude extract was then subjected to liquid-liquid partitioning using solvents like petroleum ether and ethyl acetate. nih.gov The ethyl acetate extract, found to be rich in flavonoids, was used for further isolation. nih.gov

Studies on Manilkara zapota have utilized both methanol and water for the extraction of this compound from different plant parts. ijpsonline.comijpsonline.com The extraction yield can vary depending on the solvent and the plant part used. ijpsonline.com

Research on Chamaecyparis obtuse leaves explored the use of ionic liquids as additives in methanol for Soxhlet extraction to enhance the yield of flavonoids, including this compound. nih.gov

Chromatographic Purification Techniques

Following the initial extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds present in the crude extract.

Silica (B1680970) gel column chromatography is a common technique used for the initial separation of compounds based on their polarity. nih.gov In the isolation of this compound from Bauhinia championii, the ethyl acetate extract was chromatographed over silica gel using a gradient elution with chloroform (B151607) and methanol. nih.gov Further purification of fractions containing this compound often involves additional chromatographic steps. nih.gov

Sephadex LH-20 chromatography has also been employed for the purification of constituents from plant extracts, including those containing this compound. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of flavonoids. ijpsonline.comnih.govtandfonline.commdpi.com Both analytical and semi-preparative HPLC are used depending on the scale of isolation required. nih.gov In some cases, HPLC is used as a final purification step to obtain high-purity this compound. tandfonline.com HPLC is also used for the quantitative analysis of this compound in plant extracts. ijpsonline.comijpsonline.com

Centrifugal partition chromatography (CPC) is another effective technique for separating and purifying flavonoids, including this compound, from plant extracts. researchgate.nettandfonline.com CPC utilizes a two-phase solvent system. researchgate.nettandfonline.com For example, a solvent system composed of n-hexane, ethyl acetate, methanol, and water has been successfully used to separate this compound from the ethyl acetate fraction of Pterocarpus santalinus. researchgate.nettandfonline.com CPC has also been applied to isolate this compound 7-O-β-D-glucopyranoside from Abies koreana. bwise.kr

Detailed research findings on the quantification of (+)-dihydrokaempferol in different parts of Manilkara zapota using HPLC have been reported. ijpsonline.comijpsonline.com The content of (+)-dihydrokaempferol in methanol extracts ranged from 8.46 ± 0.01 mg/g in leaves to 33.62 ± 0.01 mg/g in bark. knowde.comijpsonline.com In aqueous extracts, the content ranged from 5.70 ± 0.01 mg/g in leaves to 27.94 ± 0.01 mg/g in bark. knowde.comijpsonline.com

Plant SpeciesExtraction Method(s)Purification Method(s)Key FindingsSource(s)
Bauhinia championii90% EtOH extraction, Liquid-liquid partitioning (petroleum ether, EtOAc)Silica gel CC, Semipreparative HPLCIsolated this compound from ethyl acetate extract nih.gov
Manilkara zapotaMethanol and Water macerationHPLC (for quantification)Quantification of (+)-dihydrokaempferol in different parts and extracts knowde.comijpsonline.comijpsonline.com
Pterocarpus santalinusEthyl acetate extractionCentrifugal Partition Chromatography (CPC), HPLCSeparation and purification of this compound from ethyl acetate fraction researchgate.nettandfonline.com
Abies koreanaCrude extractionMacroporous resin chromatography, CPC, HPLCIsolation of this compound 7-O-β-D-glucopyranoside bwise.kr
Smilax glabraExtraction (solvent not specified in snippet)Silica gel CC, Sephadex LH-20 chromatographyIsolation of this compound and other compounds from rhizomes researchgate.net
Chamaecyparis obtuseSoxhlet extraction with methanol (with ionic liquid additive)Not specified in snippet (focus on extraction optimization)Optimization of extraction yield using ionic liquids nih.gov
Larix deciduaAccelerated Solvent Extraction (ASE) with ethanolGC-FID, GC-MS (for analysis)Analysis of hydrophilic extractives, including this compound researchgate.net

Content of (+)-Dihydrokaempferol in Manilkara zapota Extracts (mg/g of crude extract) knowde.comijpsonline.com

Plant PartMethanol ExtractWater Extract
Bark33.62 ± 0.0127.94 ± 0.01
Flowers11.30 ± 0.019.12 ± 0.02
Leaves8.46 ± 0.015.70 ± 0.01
Roots23.20 ± 0.0112.44 ± 0.01
Wood22.96 ± 0.0110.10 ± 0.01

Biosynthesis and Metabolic Engineering Research

Elucidation of Dihydrokaempferol (B1209521) Biosynthetic Pathways in Plants

The biosynthesis of this compound in plants is an integral part of the broader flavonoid pathway, which originates from the phenylpropanoid pathway. nih.govresearchgate.netnih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. oup.comnih.govnih.gov p-Coumaroyl-CoA then enters the flavonoid-specific pathway. nih.gov

Key Enzymatic Conversions

A pivotal step in DHK biosynthesis is the conversion of naringenin (B18129), a flavanone (B1672756), into this compound. oup.comnih.govnih.gov This reaction is catalyzed by the enzyme flavanone 3-hydroxylase (F3H), also known as flavanone 3-dioxygenase (EC 1.14.11.9). oup.comresearchgate.netmdpi.comphytomorphology.com F3H is a member of the 2-oxoglutarate-dependent dioxygenase family and is crucial for introducing a hydroxyl group at the C3 position of the flavanone structure. nih.govmdpi.com This hydroxylation transforms the flavanone skeleton into the dihydroflavonol structure characteristic of DHK. oup.comnih.govnih.gov F3H can act on various flavanones, including naringenin and eriodictyol, to produce their corresponding dihydroflavonols, DHK and dihydroquercetin (DHQ), respectively. nih.gov

Intermediate Metabolites in Flavonoid Biosynthesis

The flavonoid biosynthesis pathway involves several key intermediate metabolites leading to DHK. The initial committed step in the flavonoid pathway is the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin chalcone. oup.comnih.gov Chalcone isomerase (CHI) then catalyzes the isomerization of naringenin chalcone to form naringenin. oup.comnih.gov Naringenin serves as the direct precursor for DHK biosynthesis, undergoing hydroxylation by F3H. oup.comnih.govnih.gov Dihydroflavonols, including DHK, are important branch points in the pathway, serving as precursors for the synthesis of downstream flavonoids such as flavonols (e.g., kaempferol (B1673270) and quercetin) and anthocyanins. nih.govnih.gov

Here is a simplified representation of the pathway leading to DHK:

MetaboliteEnzyme(s) Involved (Selected)
PhenylalaninePhenylalanine ammonia (B1221849) lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL)
p-Coumaroyl-CoA-
Naringenin ChalconeChalcone synthase (CHS)
NaringeninChalcone isomerase (CHI)
This compoundFlavanone 3-hydroxylase (F3H)

Genetic Regulation of this compound Biosynthesis

The biosynthesis of DHK, like other secondary metabolites, is under complex genetic control in plants. The expression levels and activity of the enzymes involved, particularly F3H, are regulated at various levels.

Gene Cloning and Functional Characterization of Biosynthetic Enzymes

Research has focused on cloning and functionally characterizing the genes encoding the enzymes in the DHK biosynthetic pathway. The gene encoding F3H has been isolated and characterized from various plant species. mdpi.comnih.govresearchgate.netscilit.comtandfonline.com For example, the Smf3h gene was cloned from Saussurea medusa, revealing a cDNA with a 1032 bp open reading frame encoding a protein of 343 amino acid residues. nih.govtandfonline.com Functional characterization often involves expressing the cloned gene in a heterologous system, such as Escherichia coli or Saccharomyces cerevisiae, and demonstrating the enzymatic activity. nih.govresearchgate.netmdpi.com Studies have shown that F3H enzymes from different plant species can efficiently convert naringenin to this compound. researchgate.netmdpi.com

Biotechnological Production of this compound in Engineered Microorganisms

Due to the often low abundance of DHK in native plant sources, metabolic engineering of microorganisms has emerged as a promising alternative for its sustainable production. researchgate.netnih.gov

Recombinant Expression Systems

Saccharomyces cerevisiae (baker's yeast) is a widely used host organism for the heterologous production of plant natural products, including flavonoids. oup.commdpi.comnih.govd-nb.inforesearchgate.net Engineered yeast strains have been developed to produce DHK by introducing the necessary plant biosynthetic genes. oup.comnih.govresearchgate.netd-nb.info This typically involves assembling the pathway by co-expressing enzymes such as 4CL, CHS, CHI, and F3H in a single yeast strain. oup.comnih.govresearchgate.netd-nb.info

Studies have demonstrated the successful production of DHK in engineered S. cerevisiae by introducing genes encoding enzymes like F3H from various plant sources. oup.comnih.govresearchgate.netd-nb.info Optimization strategies in these recombinant systems often involve screening for highly active enzymes from different species, optimizing gene expression levels, and enhancing the supply of precursor molecules like malonyl-CoA. nih.govd-nb.inforesearchgate.net While significant progress has been made, achieving high titers of DHK in engineered microorganisms can still be challenging, with accumulation of intermediate metabolites sometimes occurring. researchgate.netresearchgate.net

Optimization Strategies for Enhanced Production

One primary strategy focuses on enhancing the supply of precursor molecules. The flavonoid biosynthesis pathway, including DHK production, originates from the phenylpropanoid pathway, utilizing precursors such as L-phenylalanine, p-coumaroyl-CoA, and malonyl-CoA mdpi.comnih.govfrontiersin.orgd-nb.info. Increasing the intracellular availability of these precursors is crucial for pushing the metabolic flux towards flavonoid synthesis nih.govpnnl.govfrontiersin.orgfrontiersin.org. For instance, engineering the aromatic amino acid biosynthesis pathway or supplementing the medium with precursors like phenylalanine or p-coumaric acid has shown promise in increasing downstream flavonoid production, including intermediates like DHK frontiersin.orgd-nb.infofrontiersin.org. Overexpression of key enzymes in the shikimate and malonyl-CoA pathways can also lead to enhanced precursor supply nih.govd-nb.info.

Another critical approach involves optimizing the activity and expression of enzymes directly involved in the DHK biosynthetic pathway. Flavanone 3-hydroxylase (F3H) catalyzes the conversion of naringenin to DHK, making it a key enzyme in this pathway mdpi.comnih.govmdpi.comresearchgate.net. Research has focused on identifying highly efficient F3H enzymes from different plant sources and optimizing their expression in heterologous hosts nih.govmdpi.com. Strategies include screening for F3H enzymes with higher catalytic activity and using strong or optimized promoters to increase enzyme expression levels nih.govmdpi.com. Promoter adjustment strategies have been shown to significantly impact DHK production nih.govmdpi.com.

Balancing the metabolic flux through the entire pathway is also essential. Overexpression of upstream genes can lead to the accumulation of intermediates if downstream enzymes are rate-limiting nih.govpnnl.gov. Conversely, bottlenecks in upstream pathways can limit the supply of precursors, even if downstream enzymes are highly active nih.govd-nb.info. Metabolic flux analysis and systems biology approaches are employed to identify these bottlenecks and guide rational pathway engineering nih.govresearchgate.netbiotechrep.irpnnl.govresearchgate.net. This can involve tuning the expression levels of multiple genes in the pathway, disrupting competing pathways that divert precursors or intermediates, and enhancing the activity of rate-limiting enzymes frontiersin.orgbiotechrep.irnih.govpnnl.govmdpi.com. For example, amplification of the rate-limiting enzyme AtFLS in Saccharomyces cerevisiae was shown to reduce this compound accumulation and improve kaempferol production, indicating the importance of balancing enzyme activities for desired end products nih.govchalmers.se.

Optimization of fermentation conditions also plays a vital role in enhancing DHK production in microbial cell factories nih.govmdpi.comnih.govnih.gov. Factors such as media composition, temperature, pH, and aeration can significantly impact cell growth and the efficiency of the engineered pathway nih.govnih.govnih.gov. Supplementation with specific cofactors required by the enzymes, such as ascorbic acid, FeSO₄, α-ketoglutarate, and CaCl₂, has been demonstrated to improve DHK yield mdpi.com. Fed-batch fermentation strategies have also been successfully applied to achieve higher titers of flavonoids, including those derived from DHK nih.govd-nb.infochalmers.seresearchgate.net.

Furthermore, advanced techniques like genome editing (e.g., CRISPR/Cas9), gene stacking, RNA interference, and the use of genetic circuits and synthetic promoters are being explored for more precise and dynamic control over the flavonoid biosynthetic pathway mdpi.combiotechrep.irfrontiersin.orgmdpi.com. These tools allow for targeted modifications to enhance the expression of beneficial genes, downregulate competing pathways, and create more robust and efficient microbial cell factories for DHK production mdpi.combiotechrep.irfrontiersin.orgpnnl.govmdpi.com.

Research findings illustrate the impact of these strategies on DHK production and the production of downstream products like kaempferol, which is synthesized from DHK. The following table summarizes some reported production titers under different optimization strategies:

Host OrganismStrategy AppliedTarget CompoundReported Titer (mg/L)Reference
Saccharomyces cerevisiaePromoter adjustment (PPTC3)This compound60.0 nih.govmdpi.com
Saccharomyces cerevisiaeOptimization of fermentation conditions (with CaCl₂)This compound216.7 nih.govmdpi.com
Saccharomyces cerevisiaeIncreased malonyl-CoA supply, AtFLS amplification, fed-batch fermentationKaempferol956 nih.govchalmers.se
Saccharomyces cerevisiaeOverexpression of acetyl-CoA synthetic pathway, p-coumarate supplementation, fed-batchKaempferol66.29 d-nb.inforesearchgate.net
Yarrowia lipolyticaMarker-free gene integration, GSM/FBA optimization, improved oxygen supplyTaxifolin (DHK)34.9 nih.govresearchgate.net

These results highlight the significant progress made in enhancing DHK and related flavonoid production through systematic metabolic engineering and optimization of cultivation conditions.

Analytical Methodologies for Dihydrokaempferol

Quantitative Analysis Techniques

Quantitative analysis of dihydrokaempferol (B1209521) is primarily achieved through chromatographic methods that allow for the separation and subsequent measurement of the compound within complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of this compound. This method separates DHK from other compounds based on its interaction with a stationary phase and a mobile phase. Various HPLC conditions have been reported for DHK analysis.

One validated HPLC method for the quantitative analysis of (+)-dihydrokaempferol in plant extracts involved using an octadecylsilyl (ODS) Thermo Hypersil Keystones column (250×4.6 mm i.d., 5 μm) equipped with a guard column. The mobile phase consisted of a gradient system with 0.1% v/v formic acid in water (A) and acetonitrile:methanol (B129727) (1:4 % v/v, B). The gradient elution program included varying percentages of solvent A from 0 to 160 minutes. The column was maintained at 25°C, and the flow rate was set at 1.0 ml/min. Detection was performed by measuring absorbance at a wavelength of 254 nm. Sample preparation typically involves dissolving the sample in methanol and filtering through a 0.45 μm membrane filter before injection.

Another HPLC method for analyzing DHK produced in Saccharomyces cerevisiae utilized an Agilent C18 column with a mobile phase of 0.5% acetic acid in water (A) and 0.5% formic acid in methanol (B). The injection volume was 100 μL, the flow rate was 0.8 mL/min, and the column temperature was 35°C. Detection was carried out at a wavelength of 290 nm.

HPLC coupled with mass spectrometry (HPLC-MS) is also employed for DHK analysis, offering high sensitivity and accuracy. This hyphenated technique allows for the identification and quantification of DHK based on both its chromatographic behavior and mass spectral properties.

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) is another sensitive method reported for the separation, detection, and quantification of this compound. CE separates analytes based on their charge and size through an electrolyte solution within a narrow capillary tube under an applied electric field.

A reported CE method for DHK analysis in grapefruit leaf extracts achieved well-resolved, sharp, and symmetrical peaks for DHK, naringenin (B18129), and an internal standard (naringin). This method required the use of long columns to effectively resolve DHK from naringenin in crude enzyme reactions, resulting in run times of approximately 60 minutes. The sensitivity of CE makes it suitable for assaying enzyme activity by quantifying DHK production in small tissue samples.

Detection and Characterization Approaches

Beyond quantification, analytical methods are used to detect the presence of this compound and characterize its structure.

Spectroscopic Characterization

Spectroscopic techniques play a vital role in the characterization of this compound, providing information about its structural features. Mass spectrometry (MS) is a powerful tool for identifying DHK based on its molecular mass and fragmentation pattern. For instance, mass spectrometry results have shown the presence of characteristic ion fragments for DHK with an m/z of 287.0578 in negative ion scanning, consistent with its molecular formula of C₁₅H₁₂O₆. Tandem mass spectrometry (MS/MS) can provide further structural details through the analysis of fragment ions. For example, in negative ion mode MS/MS spectra, this compound ([M−H]⁻ at m/z 287) shows a signal at m/z 259 corresponding to the loss of a CO molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for the comprehensive structural elucidation of isolated this compound. By analyzing the chemical shifts and coupling patterns of atomic nuclei (commonly ¹H and ¹³C), the complete structure of DHK can be confirmed.

Ultraviolet (UV) absorbance is also used for the detection and quantification of DHK in conjunction with chromatographic methods like HPLC. DHK exhibits characteristic UV absorbance properties, and detection is often performed at specific wavelengths such as 254 nm or 290 nm.

Method Validation Parameters

The reliability of analytical methods for this compound is established through rigorous validation processes, which assess parameters such as sensitivity, accuracy, precision, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical sensitivity parameters in method validation. The LOD represents the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the given method conditions. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

According to guidelines such as those from the International Conference on Harmonisation (ICH), LOD and LOQ can be determined based on the standard deviation of the response (σ) and the slope of the calibration curve (S). The formulas are typically expressed as LOD = 3.3 * σ / S and LOQ = 10 * σ / S. The standard deviation can be estimated from the standard deviation of the y-intercepts of regression lines obtained from calibration curves.

For the validated HPLC method mentioned earlier, LOD and LOQ were determined using a linear calibration curve of (+)-dihydrokaempferol standards. While specific numerical values for LOD and LOQ for this particular HPLC method are not provided in detail, the methodology for their determination is outlined, involving the analysis of standards at different concentrations and calculating based on the standard deviation of the response and the calibration curve's slope.

In the reported CE method for DHK, the limit of detection for DHK was found to be 1.44 ng/μL (equivalent to 4.2 pg).

Experimental verification of LOD and LOQ is typically performed by analyzing samples prepared at or near the calculated LOD and LOQ concentrations to demonstrate that the method meets performance requirements at these limits.

Molecular Mechanisms of Action and Cellular Biology Studies

Antioxidant Mechanisms

Dihydrokaempferol (B1209521) exhibits significant antioxidant activity through multiple mechanisms, contributing to the protection of cells against oxidative stress. ontosight.aiglpbio.comijpsonline.com

Free Radical Scavenging Activity

One of the primary antioxidant mechanisms of this compound is its ability to scavenge free radicals. glpbio.com Flavonoids, including DHK, are known to neutralize reactive oxygen species (ROS) and other free radicals, thus preventing oxidative damage to biomolecules such as lipids, proteins, and nucleic acids. ontosight.aiijpsonline.comresearchgate.net Studies have shown that the phenolic hydroxyl groups in the structure of flavonoids are largely responsible for their radical scavenging activity, acting via mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT). rsc.orgacs.org

Research evaluating the free radical scavenging activity of DHK has utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). ijpsonline.comijpsonline.com For instance, methanol (B129727) extracts from Manilkara zapota flowers, rich in (+)-dihydrokaempferol, demonstrated potent DPPH and ABTS radical scavenging capacities with low IC50 values, indicating strong antioxidant activity. ijpsonline.com

Modulation of Oxidative Stress Pathways (e.g., Keap1/Nrf2 pathway)

This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, notably the Keap1/Nrf2 pathway. researchgate.netmdpi.comglpbio.comnih.gov The Keap1-Nrf2 pathway is a critical defense mechanism that regulates the expression of antioxidant enzymes and cytoprotective genes. researchgate.netresearchgate.net Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. researchgate.net Upon exposure to oxidative stress or treatment with certain compounds like DHK, Keap1 undergoes conformational changes, leading to the release and nuclear translocation of Nrf2. researchgate.netresearchgate.net In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). researchgate.netresearchgate.netfrontiersin.org

Studies investigating the effect of DHK on severe acute pancreatitis (SAP) in mice demonstrated that DHK ameliorated SAP-induced pancreas injury by regulating the Keap1/Nrf2 pathway. researchgate.netnih.gov DHK treatment was found to suppress Keap1 levels and promote the transcriptional activation of nuclear Nrf2. researchgate.netnih.gov Furthermore, experiments involving Keap1 overexpression showed that increased Keap1 suppressed the nuclear translocation of Nrf2 enhanced by DHK, thereby reducing DHK's antioxidative functionality. researchgate.netnih.gov This highlights the role of the Keap1/Nrf2 pathway in mediating the antioxidant effects of this compound.

Reduction of Reactive Oxygen Species (ROS) Production

Beyond scavenging existing free radicals, this compound can also reduce the production of reactive oxygen species (ROS). bio-conferences.org Elevated levels of ROS can lead to cellular damage and oxidative stress, contributing to various pathological conditions. researchgate.net By modulating cellular processes, DHK can help maintain ROS homeostasis. nih.gov

In a study on LPS-induced inflammation in human fibroblast cells (WI-38), DHK treatment counteracted the LPS-induced production of ROS in a dose-dependent manner. all-imm.comresearchgate.net This reduction in ROS levels by DHK contributes to its protective effects against inflammation and associated cellular injury. all-imm.comresearchgate.net

Anti-inflammatory Mechanisms

This compound also possesses significant anti-inflammatory properties, mediated through the regulation of inflammatory mediators and the modulation of key signaling pathways. researchgate.netontosight.aiglpbio.comresearchgate.net

Regulation of Inflammatory Mediators (e.g., NO, PGE2, IL-1β, IL-6, TNF-α)

Inflammation is characterized by the production and release of various inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netnih.govmdpi.com this compound has been shown to suppress the production of these pro-inflammatory molecules. glpbio.comnih.govfrontiersin.orgall-imm.comresearchgate.netnih.govd-nb.info

Studies on LPS-stimulated RAW 264.7 macrophage cells have demonstrated that DHK can concentration-dependently inhibit the production of NO and PGE2. glpbio.comnih.gov Similarly, in LPS-induced WI-38 cells, DHK treatment significantly reduced the elevated concentrations of IL-1β, IL-6, and TNF-α caused by LPS induction. all-imm.comresearchgate.net These findings indicate that DHK can effectively attenuate the inflammatory response by downregulating the synthesis and release of key inflammatory mediators.

Below is a table summarizing some research findings on the effect of DHK on inflammatory mediators:

Inflammatory MediatorCell Model / ConditionEffect of DHK TreatmentReference
NOLPS-stimulated RAW 264.7 macrophagesInhibited production (concentration-dependent) glpbio.comnih.gov
PGE2LPS-stimulated RAW 264.7 macrophagesInhibited production (concentration-dependent) glpbio.comnih.gov
IL-1βLPS-induced WI-38 cellsReduced elevated concentrations all-imm.comresearchgate.net
IL-6LPS-induced WI-38 cellsReduced elevated concentrations all-imm.comresearchgate.net
TNF-αLPS-induced WI-38 cellsReduced elevated concentrations all-imm.comresearchgate.net
NO, PGE2, TNF-α, IL-6LPS-stimulated RAW 264.7 macrophagesPotently inhibited secretion researchgate.netnih.gov

Modulation of Signaling Pathways (e.g., NF-κB, MAPK, SIRT1)

The anti-inflammatory effects of this compound are also mediated through the modulation of crucial intracellular signaling pathways, including NF-κB, MAPK, and SIRT1. glpbio.comall-imm.comresearchgate.netall-imm.com

The NF-κB signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.govd-nb.infonih.gov Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the translocation of the NF-κB dimer (commonly p50/p65) into the nucleus to initiate gene transcription. researchgate.netd-nb.info this compound has been shown to inhibit the activation of NF-κB. glpbio.comall-imm.comresearchgate.netall-imm.com For example, DHK treatment counteracted the LPS induction-mediated elevation of phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) protein levels in WI-38 cells, indicating inhibition of NF-κB activation. all-imm.comresearchgate.net

The MAPK (Mitogen-Activated Protein Kinase) pathways (such as ERK, JNK, and p38) are also involved in regulating inflammatory responses and the production of inflammatory mediators. scispace.com Some studies on related flavonoids suggest that modulation of MAPK pathways can contribute to anti-inflammatory effects. While direct evidence for DHK's specific impact on all MAPK pathways is still being explored in detail, inhibition of JNK phosphorylation in macrophages has been reported for aromadendrin (B1667607) (this compound). glpbio.com

SIRT1 (Sirtuin 1) is an NAD+-dependent deacetylase that plays a role in various cellular processes, including inflammation and oxidative stress. glpbio.comall-imm.comall-imm.comfrontiersin.orgd-nb.info Activation of SIRT1 can lead to the deacetylation of various proteins, including components of the NF-κB pathway, thereby suppressing inflammatory responses. frontiersin.orgd-nb.infomedsci.org Research indicates that this compound can activate the SIRT1 pathway. glpbio.comall-imm.com In LPS-induced WI-38 cells, DHK treatment reversed the LPS-induced lowering of SIRT1 protein levels, suggesting that DHK modulates inflammation, at least in part, through the SIRT1/NF-κB pathway. all-imm.comresearchgate.netall-imm.com

Attenuation of Lipopolysaccharide (LPS)-Induced Cellular Inflammation

This compound has demonstrated the ability to attenuate inflammation induced by lipopolysaccharide (LPS) in cellular models. Research using human fibroblast cells (WI-38) treated with LPS showed that this compound treatment inversely changed the LPS-induced elevation in the levels of inflammation biomarkers. all-imm.comnih.govresearchgate.netall-imm.com This suggests that this compound can reduce inflammation in WI-38 cells triggered by LPS. Specifically, this compound counteracted the LPS-induced production of reactive oxygen species (ROS) in WI-38 cells. all-imm.comresearchgate.netall-imm.com

Further studies in BEAS-2B cells, a lung epithelial cell line, also indicated that aromadendrin (this compound) effectively reduced the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) from LPS-stimulated cells. biomolther.org It also mitigated the secretion of monocyte chemoattractant protein-1 (MCP-1). biomolther.org

The anti-inflammatory effects of this compound in LPS-induced cellular injury have been linked to the modulation of specific signaling pathways. In WI-38 cells, this compound alleviated LPS-induced inflammation injury through the SIRT1/NF-κB pathway. all-imm.comnih.govall-imm.com this compound counteracted the LPS induction-mediated elevation of phosphorylated p65 (p-p65) and phosphorylated inhibitor of nuclear factor kappa-B kinase subunit alpha (p-IκBα) protein levels, indicating an inhibitory effect on NF-κB activation. nih.govresearchgate.netall-imm.com Aromadendrin also showed an inhibitory ability on NF-κB activation in LPS-stimulated BEAS-2B cells and RAW264.7 macrophages. biomolther.org

Anticancer Mechanisms (in cell lines)

This compound has been investigated for its potential anticancer effects in various cell lines, demonstrating inhibitory effects on proliferation, induction of apoptosis, and modulation of migration and invasion.

Studies have shown that this compound exhibits inhibitory effects on the proliferation of various cancer cell lines. It has been reported to decrease the viability of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) in a dose-dependent manner, while having no significant effect on normal synoviocytes at certain concentrations. knowde.comresearchgate.netnih.govmedchemexpress.com this compound also significantly inhibited the growth of SK-Mel-28 human malignant melanoma cells, with the cytotoxicity pattern following drug dose and incubation times. researchgate.net Additionally, sub-fractions containing this compound have shown antiproliferative activity on A549 (lung cancer) and AGS (stomach cancer) cell lines. researchgate.net However, in some cancer cell lines like human Calu-1 and HeLa cells, this compound showed IC50 values greater than 100 µM, suggesting a potentially lower cytotoxic effect in these specific lines. medchemexpress.com

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect has been observed in synoviocytes and SK-Mel-28 human malignant melanoma cells. researchgate.netnih.govmedchemexpress.comresearchgate.netresearchgate.net In RA-FLSs, this compound effectively promotes apoptosis. researchgate.netnih.gov Flow cytometry analysis in RA-FLSs treated with this compound (3 and 30 µM) showed a gradual increase in the percentage of apoptotic cells compared to the control group. nih.govmedchemexpress.com In SK-Mel-28 cells, this compound treatment led to the onset of red fluorescence with acridine (B1665455) orange/propidium iodide staining, indicating the induction of apoptosis. researchgate.net Furthermore, this compound decreased LPS-induced elevation of apoptosis in WI-38 cells. all-imm.comresearchgate.netall-imm.com

A key aspect of this compound's pro-apoptotic activity involves the modulation of proteins from the Bcl-2 family and the activation of caspases. In synoviocytes, this compound treatment promoted the expression of pro-apoptotic proteins Bax and Bad. researchgate.netnih.govmedchemexpress.comresearchgate.net Concurrently, it inhibited the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netnih.govmedchemexpress.comresearchgate.netchemsrc.com This shift in the balance between pro- and anti-apoptotic proteins favors the induction of apoptosis.

Furthermore, this compound has been shown to initiate the caspase cascade. researchgate.netnih.govmedchemexpress.comresearchgate.net Studies in synoviocytes demonstrated that this compound increased the cleaved fragments of caspase-3 and caspase-9. researchgate.netnih.govmedchemexpress.com Cleavage and activation of caspases are critical steps in the execution phase of apoptosis. This compound also promoted the cleavage of poly-(ADP-ribose) polymerase (PARP), a substrate of caspases and a marker of programmed cell death. researchgate.netnih.govmedchemexpress.com In LPS-induced WI-38 cells, this compound treatment decreased the elevated protein levels of Bax and cleaved-caspase 3. nih.govresearchgate.netall-imm.com

Beyond its effects on proliferation and apoptosis, this compound has also been reported to influence the migratory and invasive capabilities of cancer cells. In human malignant melanoma SK-Mel-28 cells, this compound led to the inhibition of cell migration and invasion in a dose-dependent manner. researchgate.netbanglajol.info This suggests a potential role for this compound in suppressing the metastatic potential of these cells.

The anticancer effects of this compound are also mediated through the modulation of various intracellular signaling pathways. As mentioned in the context of inflammation, this compound can influence the NF-κB pathway, counteracting the LPS-induced elevation of p-p65 and p-IκBα in WI-38 cells. nih.govresearchgate.netall-imm.com This pathway is also frequently dysregulated in cancer and plays a role in cell survival and proliferation. researchgate.netnih.gov

Research on SK-Mel-28 melanoma cells reported that this compound treatment was shown to up-regulate NF-kB/MAPK signalling pathways in the context of its antitumoral activity mediated via inhibition of cell migration and invasion. researchgate.net This finding regarding the upregulation of NF-κB/MAPK in cancer cells by this compound appears distinct from its inhibitory effect on NF-κB activation observed in LPS-induced inflammation models. nih.govresearchgate.netall-imm.combiomolther.org Further research may be needed to fully elucidate the context-dependent effects of this compound on these pathways in different cell types and conditions.

While studies on kaempferol (B1673270), a related flavonoid, have extensively documented its inhibitory effects on pathways such as PI3K/AKT/mTOR and MAPK in various cancer cell lines tandfonline.commdpi.comnih.govtandfonline.commdpi.commedsci.orgmdpi.commdpi.com, direct evidence specifically detailing this compound's modulation of the PI3K/AKT/mTOR pathway in cancer cells was not prominently available in the provided search results. However, the modulation of apoptosis-related proteins like the Bcl-2 family and the activation of caspases are downstream events that can be influenced by these major signaling pathways.

Effects on Specific Cancer Cell Lines (e.g., HepG2, SK-Mel-28, synoviocytes)

Studies have investigated the impact of this compound on the viability and apoptotic processes of various cancer cell lines and synoviocytes.

In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), this compound treatment has been shown to inhibit cell viability in a concentration-dependent manner glpbio.comnih.govmedchemexpress.com. Furthermore, it induces apoptosis in these cells glpbio.comnih.govmedchemexpress.comresearchgate.netnih.govinvivochem.com. Mechanistically, this compound promotes the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously inhibiting the expression of anti-apoptotic proteins including Bcl-2 and Bcl-xL nih.govmedchemexpress.comresearchgate.netnih.govinvivochem.com. This modulation of the Bcl-2 family of proteins leads to the increased cleavage of caspase-3, caspase-9, and PARP, key executioners of the apoptotic pathway nih.govmedchemexpress.comresearchgate.netnih.govinvivochem.com. Notably, this compound did not exhibit a significant effect on the survival of normal synoviocytes at the tested concentrations glpbio.comnih.govmedchemexpress.com.

The effects of this compound on RA-FLSs viability are summarized in the table below:

Cell LineTreatment Concentration (µM)Effect on Cell ViabilityDurationReference
RA-FLSs10, 30Concentration-dependently inhibited48 hours glpbio.com
RA-FLSs0.3, 3, 30, 300Concentration-dependently decreased48 hours nih.govmedchemexpress.com
Normal Synoviocytes0.3, 3, 30, 300No significant effect48 hours glpbio.comnih.govmedchemexpress.com

In human malignant melanoma SK-Mel-28 cells, this compound has demonstrated antitumor activity in vitro researchgate.net. Research indicates that it inhibits the growth, migration, and invasion of these cells in a dose-dependent manner researchgate.net. Additionally, this compound treatment was shown to induce apoptosis in SK-Mel-28 cells researchgate.net. One study reported that this compound up-regulated NF-kB/MAPK signalling pathways in these cells researchgate.net.

Regarding HepG2 (hepatocellular carcinoma) cells, an ethanol (B145695) extract containing this compound from Bidens pilosa exhibited cytotoxic activity knowde.com.

Neuroprotective Mechanisms (in vitro studies)

In vitro studies suggest that this compound possesses neuroprotective properties knowde.comresearchgate.net.

This compound, also referred to as Aromadendrin in some studies, has been investigated for its protective effects against induced cytotoxicity in neuronal cell models. Pre-treatment of SH-SY5y neuronal cells with 20 µM this compound for one hour was found to inhibit methamphetamine (METH)-induced cytotoxicity and enhance cell confluence glpbio.commedkoo.com.

Endoplasmic reticulum (ER) stress is implicated in the pathogenesis of neurodegenerative diseases biorxiv.orgnih.govnih.govmdpi.comfrontiersin.org. Mechanistic studies on the neuroprotective effects of Aromadendrin (this compound) in SH-SY5y cells exposed to METH suggest that it provides protection against autophagy and apoptosis partly through the regulation of ER stress researchgate.net.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of various cellular processes including cell survival, proliferation, and apoptosis, and its dysregulation is associated with neurodegenerative disorders nih.govnih.govmdpi.comresearchgate.netmdpi.com. In the context of METH-induced injury in SH-SY5y neuronal cells, studies indicate that Aromadendrin (this compound) mediates protection by restoring mTOR phosphorylation researchgate.net. This restoration of mTOR phosphorylation was found to protect cells from autophagy and apoptosis induced by METH exposure researchgate.net.

Regulation of Endoplasmic Reticulum Stress

Cardioprotective Mechanisms (in vitro studies)

This compound has also demonstrated cardioprotective potential in in vitro settings knowde.comresearchgate.net.

Cardiac hypertrophy, characterized by an increase in the size of cardiomyocytes, is a significant risk factor for heart failure phcogrev.com. In vitro studies have shown that this compound (Aromadendrin) has an inhibitory effect on cardiac hypertrophy knowde.comresearchgate.netinvivochem.comdntb.gov.ua. This effect is mediated, at least in part, through the down-regulation of NFAT and MAPKs pathways knowde.comresearchgate.netinvivochem.com.

Regulation of NFAT and MAPKs Pathways

Studies have indicated that this compound can influence the activity of signaling pathways such as NFAT (Nuclear Factor of Activated T-cells) and MAPKs (Mitogen-Activated Protein Kinases) invivochem.comresearchgate.netnih.gov. Research suggests that this compound can down-regulate NFAT and MAPKs pathways invivochem.comresearchgate.net. Specifically, in activated T cells, this compound has been shown to decrease NFAT cell dephosphorylation and nuclear translocation nih.gov. It has also been reported to attenuate LPS-induced activation of JNK, a type of MAPK, in a concentration-dependent manner in RAW 264.7 macrophage cells researchgate.netresearchgate.net. This modulation of NFAT and MAPKs pathways suggests a role for this compound in influencing cellular responses related to activation and inflammation researchgate.netnih.gov.

Preservation of Mitochondrial Function

The preservation of mitochondrial function is another area of investigation regarding this compound's cellular effects. While direct studies specifically on this compound's role in mitochondrial function preservation were not extensively detailed in the search results, related flavonoids like isorhamnetin (B1672294) and kaempferol have shown effects on mitochondrial function mdpi.commdpi.comnih.gov. Isorhamnetin, a natural flavonoid, has been shown to ameliorate mitochondrial injury by inhibiting lysine-specific demethylase 5B (KDM5B) activity, which in turn restores HtrA2 expression and preserves mitochondrial function in pancreatic acinar cells mdpi.com. Kaempferol has been reported to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis, potentially through the SIRT1/PGC-1α/mitochondria signaling pathway mdpi.comnih.gov. Given the structural similarities among flavonoids, these findings on related compounds suggest potential avenues for research into how this compound might also influence mitochondrial health and function.

Calcium Homeostasis Regulation

Regulation of calcium homeostasis is a critical cellular process rose-hulman.edunih.gov. One study on activated T cells indicated that this compound treatment led to reduced calcium (Ca2+) influx nih.gov. This reduction in calcium influx was associated with the inhibition of NFAT activity nih.gov. While the search results did not provide extensive details on this compound's broader effects on the complex mechanisms of calcium homeostasis involving various channels and pumps, this finding suggests a specific interaction with calcium signaling pathways in certain cell types frontiersin.orgkaust.edu.sa.

Antiviral Mechanisms (molecular studies)

Inhibition of Viral Protease Activity (e.g., SARS-CoV-2 main protease)

Molecular docking and in vitro studies have explored the potential of this compound and its derivatives to inhibit viral enzymes, including the SARS-CoV-2 main protease (Mpro) nih.govnih.govnih.govresearchgate.netscienceopen.comnih.govtrisakti.ac.id. The SARS-CoV-2 Mpro is an essential enzyme for viral replication, making it a target for antiviral drug development nih.govnih.govnih.govtrisakti.ac.idbiorxiv.orgdntb.gov.ua.

Studies using molecular docking simulations predicted that (+)-dihydrokaempferol could bind to subsites within the binding pocket of SARS-CoV-2 Mpro and inhibit its activity nih.govnih.gov. In vitro inhibition assays have also been conducted. One study reported that (+)-dihydrokaempferol inhibited SARS-CoV-2 Mpro activity with an IC50 value nih.govnih.gov. Another study focusing on This compound-3-glucoside (B12310510), a derivative, found it had a binding affinity of -8.96 Kcal/mol and an inhibition constant (Ki) of 270.09 nM against the Mpro enzyme in in silico analysis nih.govresearchgate.netscienceopen.comnih.gov. These findings suggest that this compound and its glycosides may possess inhibitory activity against key viral proteases like SARS-CoV-2 Mpro.

Molecular Interactions with Viral Enzymes

Further molecular studies have investigated the specific interactions between this compound derivatives and viral enzymes. For instance, molecular docking analysis of this compound-3-glucoside with the SARS-CoV-2 Mpro enzyme revealed interactions through conventional and carbon hydrogen bonds, Pi-alkyl, Pi-cation, unfavorable donor–donor, and Van der Waals forces nih.govresearchgate.net. Specific amino acid residues involved in conventional hydrogen bonds with this compound-3-glucoside included aspartic acid (ASP A:187), leucine (B10760876) (LEU A:141), glutamic acid (GLU A:166), glutamine (GLN A:192), threonine (THR A:190), and arginine (ATG A:188) nih.govresearchgate.net. Carbon hydrogen bonds were observed with glutamic acid (GLU A:166) nih.govresearchgate.net. These detailed interaction analyses provide insights into how this compound derivatives may bind to and potentially inhibit viral enzymes nih.govresearchgate.net.

Antiviral Mechanisms (molecular studies)

Inhibition of Viral Protease Activity (e.g., SARS-CoV-2 main protease)

Molecular studies, including docking simulations and in vitro assays, have explored the potential antiviral activities of this compound and its derivatives, particularly focusing on the inhibition of viral enzymes like the SARS-CoV-2 main protease (Mpro) nih.govnih.govnih.govresearchgate.netscienceopen.comnih.govtrisakti.ac.id. The SARS-CoV-2 Mpro is a crucial enzyme for the virus's replication cycle, making it a significant target for antiviral therapeutic development nih.govnih.govnih.govtrisakti.ac.idbiorxiv.orgdntb.gov.ua.

Molecular docking studies predicted that (+)-dihydrokaempferol could bind to specific subsites within the SARS-CoV-2 Mpro binding pocket, suggesting a potential inhibitory effect nih.govnih.gov. In vitro assays have corroborated these predictions to some extent, with one study reporting that (+)-dihydrokaempferol inhibited SARS-CoV-2 Mpro activity with a measurable IC50 value nih.govnih.gov. Furthermore, in silico analysis of this compound-3-glucoside, a glycosylated form, demonstrated a binding affinity of -8.96 Kcal/mol and an inhibition constant (Ki) of 270.09 nM against the Mpro enzyme nih.govresearchgate.netscienceopen.comnih.gov. These findings collectively suggest that this compound and its glycosides may possess inhibitory capabilities against essential viral proteases like SARS-CoV-2 Mpro.

Molecular Interactions with Viral Enzymes

Detailed molecular interaction analyses provide further insight into how this compound derivatives might engage with viral enzymes. For example, molecular docking simulations examining the interaction between this compound-3-glucoside and the SARS-CoV-2 Mpro enzyme identified various types of interactions, including conventional and carbon hydrogen bonds, Pi-alkyl, Pi-cation, unfavorable donor–donor, and Van der Waals forces nih.govresearchgate.net. Specific amino acid residues of Mpro involved in conventional hydrogen bonding with this compound-3-glucoside included aspartic acid (ASP A:187), leucine (LEU A:141), glutamic acid (GLU A:166), glutamine (GLN A:192), threonine (THR A:190), and arginine (ATG A:188) nih.govresearchgate.net. Carbon hydrogen bonds were also observed with glutamic acid (GLU A:166) nih.govresearchgate.net. These detailed interaction profiles are crucial for understanding the binding modes and potential inhibitory mechanisms of this compound derivatives against viral enzymes nih.govresearchgate.net.

Enzyme Modulation Studies

Beyond its potential effects on viral proteases, this compound has been investigated for its capacity to modulate the activity of other enzymes. An in vitro study evaluating the effects of (+)-dihydrokaempferol on tyrosinase, an enzyme involved in melanogenesis, demonstrated significant inhibitory activity researchgate.net. (+)-Dihydrokaempferol exhibited higher inhibitory activity against monophenolase than kojic acid and α-arbutin, and comparable activity to kojic acid against diphenolase researchgate.net. The study identified (+)-dihydrokaempferol as a competitive inhibitor for both monophenolase and diphenolase activities of tyrosinase researchgate.net. This indicates a direct interaction and modulation of enzyme function by this compound researchgate.net. Furthermore, this compound itself is a product formed from naringenin (B18129) through the action of flavanone (B1672756) 3-hydroxylase (F3H), a key enzyme in the flavonoid biosynthetic pathway nih.govoup.com. This highlights this compound's dual nature as both a product of enzymatic synthesis and a modulator of the activity of other enzymes.

Tyrosinase Inhibitory Activity (Monophenolase and Diphenolase)

This compound has been identified as an inhibitor of tyrosinase (EC 1.14.18.1), a key enzyme in the biosynthesis of melanin. Tyrosinase catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).

Research evaluating the antityrosinase activity of phytochemicals isolated from Manilkara zapota bark demonstrated that (+)-dihydrokaempferol exhibited potent inhibitory effects on both monophenolase and diphenolase activities of mushroom tyrosinase. In this study, (+)-dihydrokaempferol showed higher monophenolase inhibitory activity compared to both kojic acid and alpha-arbutin (B196051). guidetopharmacology.orgnih.govwikidata.org Its diphenolase inhibitory activity was found to be similar to that of kojic acid. guidetopharmacology.orgnih.gov Mechanistic studies revealed that (+)-dihydrokaempferol acts as a competitive inhibitor for both monophenolase and diphenolase activities of tyrosinase. guidetopharmacology.orgnih.govmacsenlab.com

Detailed research findings from the Manilkara zapota study provide quantitative data on the tyrosinase inhibitory effects of (+)-dihydrokaempferol in comparison to standard inhibitors. The half maximal inhibitory concentration (IC50) values illustrate its potency.

CompoundMonophenolase Activity IC50 (µg/mL)Diphenolase Activity IC50 (µg/mL)
(+)-DihydrokaempferolData not explicitly available in snippets for pure compound, but stated as higher inhibition than kojic acid and alpha-arbutin. guidetopharmacology.orgnih.govwikidata.orgData not explicitly available in snippets for pure compound, but stated as similar inhibition to kojic acid. guidetopharmacology.orgnih.gov
Kojic acid1.19 ± 0.02 2.48 ± 0.02
Alpha-arbutin134.23 ± 0.53 8.62 ± 0.11

Note: IC50 values for pure (+)-dihydrokaempferol were not directly available in the provided snippets, but comparisons to kojic acid and alpha-arbutin were reported.

This competitive mode of inhibition suggests that this compound binds to the active site of tyrosinase, thereby preventing the binding of the substrate (L-tyrosine or L-DOPA) or interfering with the catalytic process. guidetopharmacology.orgnih.gov

Modulation of Other Enzymatic Activities in Biological Systems

Beyond its effects on tyrosinase, this compound has been shown to modulate the activity of various other enzymes involved in diverse biological processes.

In the context of viral replication, this compound has demonstrated inhibitory activity against the main protease of SARS-CoV-2 and HCoV-229E. This inhibition is attributed to the formation of hydrogen bonds with amino acids in the enzyme's binding pocket, highlighting a potential mechanism for antiviral effects. mims.com

Studies investigating the effects of this compound on cellular signaling pathways have identified it as an inhibitor of protein kinase C. nih.govnih.gov Protein kinases play crucial roles in signal transduction, and their modulation by this compound could contribute to its observed biological activities.

Furthermore, this compound has been shown to influence enzymes involved in the regulation of apoptosis, particularly in studies on synoviocytes. It promoted the expression of pro-apoptotic proteins like Bax and Bad and induced the cleavage of caspases (caspase-9 and caspase-3) and PARP, while simultaneously inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov These findings indicate that this compound can modulate the balance between pro- and anti-apoptotic signals, favoring programmed cell death in certain cell types.

In the context of acetaminophen-induced liver injury, this compound demonstrated protective effects partly by activating the SIRT1 pathway. This activation was associated with the promotion of autophagy and the activation of the NRF2 pathway, which is involved in antioxidant defense. Additionally, this compound inhibited the translocation of nuclear p65 (a subunit of NF-κB), suggesting an anti-inflammatory mechanism through the modulation of the NF-κB pathway.

This compound is also an intermediate in the biosynthesis of other flavonoids. It is formed from naringenin through the action of flavanone-3-dioxygenase (F3H) and is subsequently converted to kaempferol by flavonol synthase (FLS). While primarily a precursor in these pathways, studies on Vitis vinifera dihydroflavonol 4-reductase (DFR) have shown that this enzyme can reduce this compound to leucopelargonidin (B191709), although it exhibits a preference for other substrates like dihydroquercetin and dihydromyricetin (B1665482).

Conversely, in a study examining the biosynthesis of ubiquinone, this compound was found to be refractory to peroxidative cleavage by heme-dependent peroxidases, unlike kaempferol. This highlights specificity in the enzymatic transformations involving this compound.

Enzyme/Protein TargetEffect of this compoundBiological Process Involved
Tyrosinase (Monophenolase)Inhibition (competitive)Melanin biosynthesis
Tyrosinase (Diphenolase)Inhibition (competitive)Melanin biosynthesis
SARS-CoV-2 main proteaseInhibitionViral replication
HCoV-229E main proteaseInhibitionViral replication
Protein kinase CInhibitionSignal transduction
BaxExpression promotedApoptosis (pro-apoptotic)
BadExpression promotedApoptosis (pro-apoptotic)
Caspase-9Cleavage promoted (activation)Apoptosis execution
Caspase-3Cleavage promoted (activation)Apoptosis execution
PARPCleavage promotedApoptosis execution, DNA repair
Bcl-2Expression inhibitedApoptosis (anti-apoptotic)
Bcl-xLExpression inhibitedApoptosis (anti-apoptotic)
SIRT1Activation promotedDeacetylation, cellular stress response, autophagy
NRF2Activation promotedAntioxidant defense
NF-κB (p65)Nuclear translocation inhibitedInflammation, immune response
Dihydroflavonol 4-reductaseReduced to leucopelargonidin (less preferred substrate compared to dihydroquercetin/dihydromyricetin)Anthocyanin biosynthesis
Flavanone-3-dioxygenase (F3H)Formed from naringenin by this enzymeFlavonoid biosynthesis
Flavonol synthase (FLS)Converted to kaempferol by this enzymeFlavonoid biosynthesis
Heme-dependent peroxidaseRefractory to peroxidative cleavage by this enzymeVarious oxidative processes, ubiquinone biosynthesis (for kaempferol)

These studies collectively highlight the multifaceted interactions of this compound with enzymatic systems and cellular pathways, providing a foundation for understanding its biological properties.

Structure Activity Relationship Research

Correlation between Chemical Structure and Biological Activity

The biological activity of phenolic compounds and flavonoids, including dihydrokaempferol (B1209521), is significantly dependent on the number and position of hydroxyl groups within their structure knowde.comijpsonline.comijpsonline.com. This compound is a tetrahydroxyflavanone (B13395739), possessing hydroxyl groups at the 3, 4', 5, and 7 positions knowde.com. These hydroxyl groups contribute to its polarity and solubility in polar solvents, which is important for its biological activities ontosight.ai. The presence and arrangement of these groups influence various activities, such as antioxidant and enzyme inhibitory effects ijpsonline.comijpsonline.com.

Influence of Hydroxyl Group Positions

The specific positions of hydroxyl groups on the flavonoid backbone are critical determinants of biological activity ijpsonline.comijpsonline.com. For this compound, the hydroxyl groups are located at positions 3, 5, 7 on the A and C rings, and at position 4' on the B ring knowde.com. These positions are known to be important for interactions with biological molecules, including enzymes and free radicals ijpsonline.com.

Studies on the antityrosinase activity of phenolic compounds, for instance, have shown that the number and position of hydroxyl groups influence their ability to bind to the active sites of tyrosinase and inhibit its activity ijpsonline.comijpsonline.com. (+)-Dihydrokaempferol has been reported as a strong antioxidant and tyrosinase inhibitor, and its hydroxyl groups are thought to be correlated with high antioxidant activities measured by assays like ABTS and FRAP ijpsonline.comijpsonline.com.

While specific comparative data on the influence of varying hydroxyl group positions within the this compound structure itself on its activity is not extensively detailed in the provided search results, the general principle for flavonoids highlights the importance of these positions. For example, the antioxidant activity of flavonoids is broadly stated to depend on the number of hydroxyl groups knowde.comijpsonline.comijpsonline.com. Comparing this compound (tetrahydroxyflavanone) to other flavonoids with different hydroxylation patterns would provide more specific insights into the influence of hydroxyl group positions, but such direct comparative data for SAR was not prominently found.

Role of Substituted Functional Groups

Beyond the hydroxyl groups inherent to the this compound structure, the presence of substituted functional groups can significantly alter its biological properties pressbooks.pubunipa.it. Glycosylation, the addition of sugar moieties, is a common modification in flavonoids and can impact their solubility, absorption, metabolism, and biological activity wikipedia.orgnih.gov.

For example, This compound-3-glucoside (B12310510), a derivative with a glucose unit attached at the 3-position, has shown antiviral activity by inhibiting a key viral enzyme knowde.comnih.gov. This suggests that the addition of a glucoside group at the 3-position introduces or enhances activity not necessarily as pronounced in the aglycone (non-glycosylated) form, this compound knowde.comnih.gov. Engeletin (B1671289), also known as this compound 3-rhamnoside, is another glycoside found in nature wikipedia.org. The rhamnosyl substitution at the 3-position in engeletin represents another instance where a substituted functional group modifies the parent structure wikipedia.org.

Here is an interactive table summarizing some mentioned compounds related to this compound and their activities:

Compound NameRelated Activity
This compoundAntioxidant, Tyrosinase inhibitor, Antiviral, Anti-inflammatory, Anti-tumor, Neuroprotective, Protein kinase C inhibitor, Promotes apoptosis, Inhibits cardiac hypertrophy knowde.comijpsonline.comijpsonline.comontosight.aiinvivochem.commtoz-biolabs.com
This compound-3-glucosideAntiviral (inhibits SARS CoV-2 main protease) knowde.comnih.gov
Engeletin (this compound 3-rhamnoside)Flavanonol rhamnoside found in wine and plants wikipedia.org
Kaempferol (B1673270)Precursor to this compound, Antioxidant, Antibacterial knowde.comflybase.orgnih.gov
Quercetin (B1663063)Related flavonoid, Antioxidant, Anti-inflammatory, Anti-mutagenic, Anti-carcinogenic nih.govbohrium.comnih.govresearchgate.net
Taxifolin (Dihydroquercetin)Related flavanonol, Antioxidant, Anti-inflammatory, Antimicrobial, Anti-proliferative wikipedia.orgottokemi.comsenescence.infocenmed.comnih.gov

Computational Studies and Target Identification

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as dihydrokaempferol) when bound to a protein target. nih.govnrfhh.com This method helps in understanding the atomic-level interactions and estimating the binding affinity between the molecule and its target. nih.govnrfhh.com

Binding Affinity Predictions

Molecular docking studies have predicted the binding affinity of This compound (B1209521) to various protein targets. For instance, in a study investigating potential antihypertensive compounds from Fabaceae species, this compound showed a binding affinity of -7.1 kcal/mol to relevant targets. nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.govresearchgate.net Another study exploring antiviral activity against the SARS-CoV-2 main protease (Mpro) found that This compound-3-glucoside (B12310510) had a binding affinity of -8.96 kcal/mol to the Mpro enzyme. dovepress.com A study focusing on neuroprotective receptors identified this compound as having a favorable profile, including high binding affinity, although a specific numerical value for the binding energy was not explicitly stated in the provided snippets for MAOB or mGlu2, it was mentioned as having strong interactions and the most favorable binding free energy (-29.803 kcal/mol) among tested ligands for neurodegenerative disease targets in one study. nrfhh.comnrfhh.com

Here is a table summarizing some predicted binding affinities:

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
This compoundHypertension Targets-7.1 nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.govresearchgate.net
This compound-3-glucosideSARS-CoV-2 Mpro-8.96 dovepress.com
This compoundNeurodegenerative Targets-29.803 (ΔGtotal) nrfhh.com

It is important to note that binding affinity values can vary depending on the target protein, the specific software and parameters used for docking, and whether the compound is tested in its original form or as a derivative (like this compound-3-glucoside).

Identification of Active Sites and Interacting Amino Acids

Molecular docking studies also provide insights into the specific amino acid residues within the protein's active site that interact with this compound. These interactions, often involving hydrogen bonds and hydrophobic forces, are crucial for the binding stability and the compound's potential biological effect. phytopharmajournal.com For example, in the study on SARS-CoV-2 Mpro, the binding accuracy between this compound-3-glucoside and the receptor was characterized by the involvement of specific amino acids in the appropriate active site. dovepress.com The Mpro enzyme has catalytic sites at CYS145 and HIS41, which are important to evaluate in docking studies. dovepress.com Another study mentioned the interaction network between this compound (DHQ) and amino acids within the active site of dihydroflavonol-4-reductase (DFR), illustrating hydrogen bonds and other interactions. researchgate.net The specific amino acids involved in interactions can vary depending on the target protein.

Network Pharmacology Approaches for Mechanism Elucidation

Network pharmacology is a systems-level approach that integrates data from various sources to construct networks illustrating the relationships between compounds, targets, and diseases. ucl.ac.ukresearchgate.net This allows for a more holistic understanding of how a compound might exert its effects through multiple targets and pathways. ucl.ac.ukresearchgate.net

Compound-Target Network Construction

In network pharmacology studies involving this compound, compound-target networks are constructed to visualize the interactions between this compound and its predicted biological targets. nih.govucl.ac.ukresearchgate.netucl.ac.ukwestminster.ac.uknih.gov These networks represent compounds and targets as nodes, with edges indicating interactions. ucl.ac.uk The analysis of these networks can reveal key targets and the complexity of the compound's action within a biological system. nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.gov For instance, a study on the antihypertensive potential of Fabaceae species constructed a compound-target network that included this compound and 161 common targets related to hypertension. nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.gov

Protein-Protein Interaction Analysis

Protein-protein interaction (PPI) analysis is often integrated with network pharmacology to understand how the identified protein targets of this compound interact with each other within the cellular network. nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.gov This analysis helps to identify key proteins (hub genes) that play central roles in the network and are potentially critical mediators of this compound's effects. nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.gov In the hypertension study, PPI analysis was performed on the 161 common targets, and top hub genes identified included TLR4, MMP9, MAPK14, AKT1, VEGFA, and HSP90AA1. nih.govresearchgate.netucl.ac.ukwestminster.ac.uknih.gov Understanding these interactions provides insights into the downstream effects and broader biological processes influenced by this compound's binding to its targets. thermofisher.comrefeyn.com

Enriched Pathway Analysis

Enriched pathway analysis is conducted to identify the biological pathways that are significantly associated with the predicted targets of this compound. nih.govucl.ac.uk By analyzing the pathways in which the target proteins are involved, researchers can infer the potential therapeutic effects and mechanisms of the compound. nih.govucl.ac.uk For the study on hypertension, enriched pathways were selected using databases like DAVID, and a compound-target-pathway network was constructed to illustrate how this compound and other compounds might exert their effects through these pathways. nih.govucl.ac.uk This analysis helps to provide a systems-level understanding of the biological processes modulated by this compound.

Role in Plant Physiology and Agricultural Biotechnology Research

Influence on Plant Metabolic Pathways

Dihydrokaempferol (B1209521) is a key intermediate in the central flavonoid biosynthetic pathway, acting as a branch point for the synthesis of various downstream flavonoids, including flavonols and anthocyanins. mdpi.comnih.gov The biosynthesis begins with the conversion of p-coumaroyl-CoA and malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. mdpi.comencyclopedia.pub Chalcone isomerase (CHI) then catalyzes the isomerization of naringenin chalcone to naringenin. mdpi.comencyclopedia.pub Flavanone (B1672756) 3-hydroxylase (F3H) catalyzes the 3-hydroxylation of naringenin, leading to the formation of this compound. mdpi.comnih.gov

From this compound, the pathway diverges. Flavonol synthase (FLS) converts this compound into the flavonol kaempferol (B1673270). mdpi.com Dihydroflavonol 4-reductase (DFR) utilizes this compound as a substrate to produce leucoanthocyanidins, which are precursors to anthocyanins. frontiersin.orgmdpi.com Flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′,5′-hydroxylase (F3′5′H) can further hydroxylate this compound to produce dihydroquercetin and dihydromyricetin (B1665482), respectively, which then serve as substrates for the synthesis of quercetin (B1663063) and myricetin. mdpi.comfrontiersin.orgfrontiersin.org

Research indicates that enzymes like F3H are crucial regulators of flavonoid accumulation, influencing the levels of downstream compounds like flavonols and anthocyanins. nih.govmdpi.com Studies involving Arabidopsis mutants have shown that mutations in genes upstream of F3H can reduce the levels of ubiquinone, a vital respiratory cofactor, suggesting a connection between flavonoid biosynthesis and primary metabolism. oup.comnih.gov Supplementation with this compound or kaempferol can restore ubiquinone levels in these mutants, highlighting its role as a precursor that can contribute to primary metabolic processes. oup.comnih.gov

Contribution to Plant Stress Tolerance and Protection Mechanisms

Flavonoids, including this compound and its derivatives, are well-established contributors to plant defense against various environmental stresses, both biotic and abiotic. encyclopedia.pubnih.govnih.gov They function as antioxidants, effectively scavenging reactive oxygen species (ROS) generated under stress conditions, thereby protecting plant cells from oxidative damage. encyclopedia.pubnih.govbiosynth.comijpsonline.com

The accumulation of flavonoids is often induced in plants exposed to abiotic stresses such as drought, salinity, and heat, which helps to enhance stress tolerance. mdpi.comnih.gov Research has shown that the expression of genes involved in this compound biosynthesis, such as F3H, can be upregulated under abiotic stress, leading to increased flavonoid content and improved protection against oxidative stress. nih.govmdpi.com

Specific research findings illustrate this protective role:

Studies on Manilkara zapota (sapodilla) demonstrated that extracts rich in this compound exhibited potent antioxidant activity. knowde.comijpsonline.com

Overexpression of genes involved in flavonoid biosynthesis, leading to increased accumulation of compounds like this compound derivatives, has been linked to enhanced tolerance to osmotic stress in transgenic plants. researchgate.net

Flavonoids, including those derived from this compound, are implicated in modulating signaling pathways and interacting with plant hormones, contributing to stress adaptation. nih.govnih.gov

While this compound itself is a key intermediate, its conversion to various downstream flavonoids like kaempferol and quercetin further contributes to stress tolerance through their distinct antioxidant and signaling properties. nih.gov

Applications in Crop Breeding Programs for Quality Enhancement

The understanding of this compound's role in plant metabolism and stress response has opened avenues for its application in agricultural biotechnology and crop breeding programs. Manipulating the flavonoid biosynthetic pathway, where this compound is a central component, can lead to the development of crops with enhanced nutritional value, improved stress resilience, and desirable quality traits like pigmentation. biosynth.comdntb.gov.ua

Strategies in crop breeding and biotechnology leverage the flavonoid pathway to:

Enhance Nutritional Quality: Increasing the levels of beneficial flavonoids, many of which are synthesized from this compound, can improve the nutritional profile of crops. biosynth.comdntb.gov.ua

Improve Stress Resilience: By modulating the expression of genes involved in this compound biosynthesis and its downstream pathways, breeders can enhance the plant's natural defense mechanisms against abiotic and biotic stresses. biosynth.comdntb.gov.uaimrpress.com This can lead to crops that are more tolerant to challenging environmental conditions.

Modify Pigmentation: this compound is a precursor to anthocyanins, which are responsible for a wide range of colors in fruits, flowers, and vegetables. mdpi.comnih.gov Manipulating the genes downstream of this compound, such as DFR and ANS, can alter the color of crops, which can be desirable for aesthetic or market purposes. dntb.gov.uafrontiersin.org

Research in this area includes:

Studies focusing on the functional characterization of enzymes like F3H and DFR from various plant species to understand their specific roles in flavonoid production and how they can be engineered. mdpi.comfrontiersin.org

Investigations into the genetic regulation of flavonoid biosynthesis, including the identification of transcription factors that control the expression of genes in the pathway. mdpi.comdntb.gov.ua This knowledge can be used to genetically engineer plants for targeted flavonoid production.

Metabolic engineering approaches in model organisms like Saccharomyces cerevisiae to optimize the biosynthesis of this compound and other flavonoids, providing a platform for producing these compounds and understanding the pathway dynamics. mdpi.com

The application of advanced molecular techniques, including genetic transformation and genome editing, allows for precise modifications to the flavonoid pathway, enabling breeders to develop crops with tailored flavonoid profiles for improved quality and resilience. dntb.gov.uaimrpress.com

This compound Content in Different Parts of Manilkara zapota ijpsonline.com

Plant PartThis compound Content (mg/g crude extract)
BarkHighest Content
FlowersDetected
LeavesDetected
RootsDetected
WoodDetected
FruitNot specified in detail
SeedsNot specified in detail

Note: Data is illustrative based on research findings and may vary depending on extraction methods, plant variety, and environmental conditions.

Key Enzymes Involved in this compound Metabolism and Downstream Pathways mdpi.comnih.govmdpi.com

EnzymeAbbreviationCatalyzed ReactionDownstream Products
Chalcone SynthaseCHSConverts p-coumaroyl-CoA and malonyl-CoA to naringenin chalconeNaringenin chalcone
Chalcone IsomeraseCHIIsomerizes naringenin chalcone to naringeninNaringenin
Flavanone 3-HydroxylaseF3HHydroxylates naringenin to this compoundThis compound
Flavonol SynthaseFLSConverts this compound to kaempferolKaempferol
Dihydroflavonol 4-ReductaseDFRReduces this compound (and other dihydroflavonols) to leucoanthocyanidinsLeucoanthocyanidins (precursors to anthocyanins)
Flavonoid 3′-HydroxylaseF3′HHydroxylates this compound to dihydroquercetinDihydroquercetin (precursor to quercetin)
Flavonoid 3′,5′-HydroxylaseF3′5′HHydroxylates this compound and dihydroquercetin to dihydromyricetinDihydromyricetin (precursor to myricetin)
Leucoanthocyanidin Dioxygenase/SynthaseLDOX/ANSConverts leucoanthocyanidins to anthocyanidinsAnthocyanins

Dihydrokaempferol Derivatives and Analogues Research

Synthesis and Characterization of Dihydrokaempferol (B1209521) Derivatives

The synthesis of this compound derivatives involves modifying the core flavanonol structure of DHK. This compound itself is a tetrahydroxyflavanone (B13395739) with hydroxyl groups at the 3, 4', 5, and 7 positions. It is also known as aromadendrin (B1667607). nih.gov DHK is a member of the dihydroflavonols, characterized by a saturated C2-C3 single bond and a hydroxyl group at the C3 position, distinguishing them from flavanones. knowde.com

Derivatization can occur through various chemical reactions, such as glycosylation, methylation, or acylation, targeting the hydroxyl groups or other parts of the flavonoid skeleton. For instance, This compound-3-glucoside (B12310510) is a known derivative. nih.gov Another derivative is phellamurin, which is the 8-prenyl 7-glucoside derivative of aromadendrin (this compound). wikipedia.org (2R,3R)-trans-Aromadendrin-7-O-beta-D-glucopyranoside-6''-(4'''-hydroxy-2'''-methylene butanoate) is an acylated glucoside of aromadendrin. wikipedia.org

Synthesis of flavonoids, including this compound and its derivatives, can also be achieved through biological methods, such as using engineered microorganisms. For example, the biosynthesis of this compound can occur in Escherichia coli and Saccharomyces cerevisiae (yeast) engineered with relevant plant biosynthetic pathways, starting from precursors like p-coumaric acid or naringenin (B18129). biorxiv.orgnih.govnih.govresearchgate.net In plants, naringenin is converted to this compound by the enzyme flavanone (B1672756) 3β-hydroxylase (F3H). knowde.comnih.govresearchgate.net this compound can then be converted to kaempferol (B1673270) by flavonol synthase (FLS). knowde.combiorxiv.orgnih.govresearchgate.net

Characterization of synthesized derivatives typically involves a range of spectroscopic techniques to confirm their chemical structures. These methods include high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and Fourier transform infrared (FT-IR) spectroscopy. semanticscholar.org Thermal methods like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) may also be employed. semanticscholar.org For example, NMR spectroscopy has been used to elucidate the structure of quercetin (B1663063), a related flavonoid. nih.gov Spectroscopic analysis, chemical methods, and quantum chemical calculations have been used to elucidate the structures and absolute configurations of new phenolic compounds, including flavonoid analogues, isolated from plants. frontiersin.orgfrontiersin.org

Comparative Analysis of Biological Activities with Analogues

Comparative analysis of biological activities involves evaluating the pharmacological effects of this compound derivatives and analogues relative to the parent compound and other related flavonoids. These studies often focus on activities such as antioxidant, anti-inflammatory, antiviral, and anticancer properties.

Research has shown that structural modifications can significantly impact biological activity. For instance, studies comparing methoxyflavonoids to their hydroxylated analogues have indicated that methoxy (B1213986) groups can enhance antiproliferative activity against tumor cells and improve oral bioavailability. scielo.br Specifically, (2R, 3R)-(+)-dihydrokaempferol-7,4'-dimethylether (HF3), a methylated derivative, showed stronger anti-proliferative effects against human prostate (PC3) and cervical cancer (HeLa) cell lines compared to other tested herbal flavonoids, including those with sugar or additional hydroxyl groups. scielo.br

This compound itself has demonstrated various biological activities. It exhibits antioxidant activity, effectively scavenging free radicals. knowde.comontosight.aibiosynth.comresearchgate.net It also possesses anti-inflammatory properties, potentially through mechanisms involving the inhibition of NF-κB activation and modulation of inflammatory mediators. knowde.comontosight.ai Studies have indicated that DHK can inhibit the proliferation of synoviocytes and promote apoptosis. knowde.cominvivochem.com Furthermore, DHK has shown antiviral activity against SARS-CoV-2 and HCoV-229E by inhibiting their main proteases. knowde.com this compound-3-glucoside has also shown antiviral activity against SARS CoV-2 by inhibiting the main protease involved in DNA replication. knowde.com

Comparative studies on α-glucosidase inhibitory activity have shown that this compound exhibits moderate inhibitory activity, comparable to that of kaempferol and quercetin. frontiersin.orgfrontiersin.org

Molecular docking studies are often employed to understand the potential interactions of DHK and its analogues with biological targets, such as enzymes or receptors. nrfhh.comkg.ac.rs For example, molecular docking has been used to investigate the binding of this compound to neuroprotective receptors like metabotropic glutamate (B1630785) receptor 2 (mGlu2), suggesting strong interactions and potential neuroprotective activity. nrfhh.comnrfhh.com

Data from comparative studies can be presented in tables to highlight differences in activity. For example, a study comparing the α-glucosidase inhibitory activities of various compounds, including this compound, kaempferol, and quercetin, reported IC50 values as shown in the table below. frontiersin.orgfrontiersin.org

Compoundα-Glucosidase IC50 (μM)
This compound31.9
Kaempferol32.7
Quercetin36.5
Vittarin-B22.5
Rubrofusarin-6-O-β-D-glucopyranoside28.0

Another study investigating the anti-proliferative effects of this compound-7,4'-dimethylether (HF3) on cancer cell lines reported the following data:

CompoundCell LineLCI at 10 µg/mL (%)LCI at 50 µg/mL (%)LCI at 100 µg/mL (%)
HF3PC39.7530.51Not reported
HF3HeLaNot reportedNot reported35.1

Note: LCI values for HF3 on HeLa cells at 10 and 50 µg/mL were not explicitly reported in the snippet, only the value at 100 µg/mL was provided alongside HF4 data. scielo.br

These comparative analyses are essential for establishing structure-activity relationships and guiding the rational design of novel this compound derivatives with improved potency or selectivity for specific biological targets.

Future Research Directions and Perspectives

Elucidation of Underexplored Mechanisms and Pathways

Future research on dihydrokaempferol (B1209521) should prioritize a more comprehensive elucidation of its underlying mechanisms of action at the molecular level. While studies suggest antioxidant, anti-inflammatory, and antimicrobial properties, the precise pathways and targets involved require further investigation. For instance, this compound's capacity to modulate enzyme activities and influence cell signaling pathways, impacting processes like apoptosis, inflammation, and cell proliferation, warrants detailed study. biosynth.com Understanding how this compound interacts with specific enzymatic and signaling cascades will be crucial for defining its therapeutic potential. biosynth.com

A key area for future research involves the competitive dynamics between enzymes like Flavonol Synthase (FLS) and Dihydroflavonol 4-reductase (DFR) for shared dihydroflavonol substrates, including this compound. nih.govplos.org Research indicates that the ratio of FLS to DFR activity can influence metabolic flux, directing it towards flavonols or anthocyanins. plos.org Further studies are needed to fully understand the mechanisms that mitigate this competition, including the roles of specific amino acid residues in determining substrate specificity and the patterns of gene expression for these competing enzymes. nih.govplos.org For example, studies have identified specific amino acid residues in FLS and DFR that are associated with substrate preference, with angiosperm FLS generally appearing to prefer this compound. nih.govplos.org

Research findings highlight the complexity of these enzymatic interactions:

EnzymeSubstrate PreferenceKey Amino Acid Residues Associated with Specificity
FLSGenerally prefers this compound in angiosperms. nih.govplos.orgY132 (in monocots), H (in dicots) nih.govplos.org
DFRAppears to favor dihydroquercetin or dihydromyricetin (B1665482) in many cases. nih.govplos.orgN133 (DFRN), D (DFRD), A (DFRA) nih.govplos.org

Integration of Multi-Omics Approaches in Biosynthesis Research

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a holistic understanding of this compound biosynthesis and its regulation in plants. These integrated approaches allow researchers to correlate gene expression levels, protein abundance, and metabolite profiles, providing a comprehensive view of the complex biological networks involved. peerj.comfrontiersin.orgbiorxiv.org

Multi-omics studies have already provided valuable insights into flavonoid biosynthesis pathways, which include this compound as a key intermediate. For instance, integrated transcriptome and metabolome analyses have been used to identify differentially expressed genes and metabolites associated with flavonoid biosynthesis in plants like Radix Ardisia. peerj.com These studies can reveal key enzymes and regulatory genes involved in the pathway leading to this compound. peerj.com

An example of findings from multi-omics analysis in Radix Ardisia:

MetaboliteAssociation with Flavonoid Biosynthesis Pathway
Naringenin (B18129)Key compound peerj.com
LuteolinKey compound peerj.com
CatechinKey compound peerj.com
Quercetin (B1663063)Key compound peerj.com
This compoundIncluded in flavonoid classification frontiersin.org

Multi-omics can also help in understanding how environmental factors or genetic modifications influence this compound accumulation. For example, transcriptome sequencing has been used to analyze flavonoid metabolic pathways and related genes in response to manganese stress in B. papyrifera. researchgate.net

Future research should leverage multi-omics to:

Identify novel genes and enzymes involved in specific steps of this compound biosynthesis.

Uncover complex regulatory networks, including transcription factors and small RNAs, that control the expression of these genes. mdpi.com

Understand the metabolic channeling and flux within the flavonoid pathway, specifically how precursors are directed towards this compound synthesis versus other branches. nih.govplos.org

Investigate the impact of genetic variation on enzyme activity and this compound production in different plant species or varieties. nih.gov

The integration of these diverse datasets requires sophisticated bioinformatics and computational tools to analyze correlations and build predictive models of this compound biosynthesis. peerj.com This will facilitate metabolic engineering efforts aimed at enhancing this compound production in plants or microbial systems. biosynth.commdpi.com Studies have already demonstrated the potential for optimizing this compound production in Saccharomyces cerevisiae through genetic manipulation and optimization of fermentation conditions. mdpi.com

Table illustrating optimization of DHK production in Saccharomyces cerevisiae:

Optimization StrategyDHK Production (mg/L)
Using strong promoter PPTC360 mdpi.com
Optimization of fermentation conditions216.7 mdpi.com

Such studies highlight the power of combining genetic approaches with bioprocess optimization, guided by insights from multi-omics, to improve the yield of this compound.

Q & A

Q. 1.1. What validated HPLC methods are recommended for quantifying dihydrokaempferol in plant extracts?

A reverse-phase HPLC method with UV detection (e.g., 280 nm) is widely used. Key validation parameters include:

  • Linearity : A range of 200–1400 ng/ml with a correlation coefficient (R²) ≥0.999 .
  • Precision : Intra-day and inter-day relative standard deviation (%RSD) should be <1% (e.g., 0.04–0.07% for intra-day) .
  • Accuracy : Recovery rates of 99.80–102.35% using spiked samples .
  • Sensitivity : Limit of detection (LOD) and quantification (LOQ) at 214.5 ng/ml and 650.0 ng/ml, respectively .
    Use methanol or aqueous-methanol extracts, filter through 0.45 μm PTFE membranes, and validate with triplicate injections .

Q. 1.2. How to optimize solvent extraction for this compound from plant tissues?

Methanol (80–100%) is optimal for extracting this compound due to its polarity and solubility. Key steps:

  • Homogenize plant material in methanol (1:10 w/v), centrifuge (10,000 ×g, 15 min), and evaporate under vacuum .
  • Validate recovery rates using spike-and-recovery experiments with internal standards .
  • Avoid aqueous solutions for long-term storage due to non-enzymatic degradation in hydrophilic media .

Q. 1.3. What in vitro assays are suitable for assessing this compound’s antioxidant activity?

Use standardized assays with proper controls:

  • DPPH/ABTS radical scavenging : Measure IC50 values (µg/ml) against ascorbic acid as a reference .
  • FRAP assay : Quantify iron-reducing capacity via absorbance at 593 nm .
  • Statistical rigor : Report mean ± SD (n=3) and use ANOVA with Duncan’s test for inter-group comparisons (p<0.05) .

Advanced Research Questions

Q. 2.1. How to investigate this compound’s mechanism of action using network pharmacology and molecular docking?

  • Target identification : Use databases like PharmMapper or SwissTargetPrediction to link this compound to hypertension targets (e.g., TLR4, MMP9) .
  • Pathway enrichment : Analyze Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways (e.g., MAPK signaling) with tools like DAVID .
  • Docking validation : AutoDock Vina or Schrödinger Suite for binding energy calculations (e.g., −9.5 kcal/mol for TLR4) and MD simulations (100 ns) to assess stability .

Q. 2.2. How to address contradictions in this compound quantification data across studies?

  • Method calibration : Ensure consistent use of reference standards and solvent systems (e.g., methanol vs. acetonitrile gradients) .
  • Matrix effects : Compare spiked recovery rates in complex vs. pure matrices to identify interference .
  • Replication : Perform inter-laboratory validation using shared protocols and reference materials .

Q. 2.3. What genetic engineering approaches enhance this compound biosynthesis in plants/microbes?

  • Gene cloning : Isolate dihydroflavonol 4-reductase (DFR) genes (e.g., BsDFR from Bougainvillea spectabilis) and express in E. coli or yeast .
  • Substrate specificity : Use docking simulations to confirm DFR’s preference for this compound over dihydroquercetin .
  • CRISPR/Cas9 : Knock out competing pathways (e.g., anthocyanin synthesis) in host organisms to increase yield .

Q. 2.4. How to evaluate this compound’s bioavailability and pharmacokinetics?

  • Caco-2 models : Assess intestinal absorption via apparent permeability (Papp) and efflux ratios .
  • Plasma profiling : Use LC-MS/MS to measure Tmax, Cmax, and half-life in rodent models .
  • Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated forms) .

Methodological Considerations

Q. 3.1. How to design stability studies for this compound in cell culture media?

  • Time-course analysis : Monitor degradation via HPLC at 0, 24, and 48 hours in media (e.g., M9) at 37°C .
  • pH effects : Test stability across physiological pH (5.0–7.4) to simulate lysosomal vs. cytoplasmic conditions .

Q. 3.2. What statistical frameworks resolve conflicting bioactivity data in this compound studies?

  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Exclude outliers with Cook’s distance >1 to refine dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.